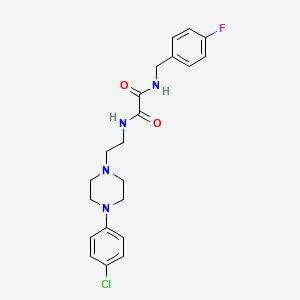

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Description

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 4-chlorophenyl group and an oxalamide linkage to a 4-fluorobenzyl group, making it a versatile molecule for various chemical reactions and biological studies.

Properties

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-[(4-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClFN4O2/c22-17-3-7-19(8-4-17)27-13-11-26(12-14-27)10-9-24-20(28)21(29)25-15-16-1-5-18(23)6-2-16/h1-8H,9-15H2,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBPGNDEVVHYDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 4-chlorophenyl group through a nucleophilic substitution reaction. This intermediate is then reacted with an ethyl oxalyl chloride to form the oxalamide linkage. Finally, the 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxalamide linkage.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Antipsychotic Properties

Research indicates that compounds with similar structural motifs exhibit significant activity at dopamine D₂ and serotonin 5-HT receptors. The presence of the piperazine ring enhances affinity towards these receptors, suggesting potential antipsychotic properties. A study demonstrated that variations in ligand topology significantly affect receptor binding affinity, which could be crucial for drug design targeting psychiatric disorders .

Enzyme Inhibition

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Derivatives of this compound have shown promising results with IC50 values ranging from 0.63 µM to 6.28 µM, indicating potent enzyme inhibition compared to standard drugs.

Antimicrobial Activity

The compound's derivatives have also been assessed for antibacterial properties. For instance, related oxalamides have demonstrated significant activity against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. Some derivatives exhibited lower minimum inhibitory concentration (MIC) values than established antibiotics like ciprofloxacin, suggesting their potential as new antimicrobial agents .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, including acylation and condensation processes. Optimization of these synthetic pathways can lead to improved yields and purity of the final product, which is essential for further biological evaluation .

Case Study 1: Antipsychotic Activity

A study explored the pharmacophore modeling of piperazine derivatives similar to this compound. The findings suggested that modifications in the piperazine structure could enhance receptor affinity and selectivity, paving the way for new antipsychotic medications .

Case Study 2: Enzyme Inhibition

Another investigation assessed the inhibitory effects of oxalamide derivatives on AChE activity. The results indicated that specific structural modifications could significantly enhance inhibitory potency, highlighting the importance of structure-activity relationships in drug design.

Mechanism of Action

The mechanism of action of N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as apoptosis induction in cancer cells or inhibition of viral replication.

Comparison with Similar Compounds

Similar Compounds

- N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

- N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-bromobenzyl)oxalamide

- N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-iodobenzyl)oxalamide

Uniqueness

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is unique due to the presence of both 4-chlorophenyl and 4-fluorobenzyl groups, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds with different substituents.

Biological Activity

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound that belongs to the class of oxalamides, characterized by its complex structure which includes a piperazine moiety and various aromatic substituents. This compound has gained interest in pharmacological research due to its potential biological activities, particularly as a therapeutic agent in treating neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 418.9 g/mol. The structure features a piperazine ring substituted with a 4-chlorophenyl group and an ethyl chain, linked to a 4-fluorobenzyl oxalamide moiety. This unique arrangement of functional groups suggests potential bioactivity, particularly in pharmacological contexts.

Antipsychotic Potential

Research indicates that compounds containing piperazine rings often exhibit antipsychotic properties. For instance, the structural similarity of this compound to known dopamine receptor ligands suggests it may function as a selective antagonist or partial agonist at dopamine D2 receptors, which are crucial targets in the treatment of schizophrenia and other psychotic disorders .

Anticancer Activity

Preliminary studies have suggested that derivatives of piperazine, including those similar to this compound, may possess anticancer properties. In vitro assays have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Molecular Docking Studies : A study conducted using molecular docking simulations indicated that this compound effectively binds to key receptors involved in neurotransmission and tumor growth regulation . The binding affinities were comparable to those of established drugs.

- In Vitro Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections alongside their neurological effects .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide | Piperazine with isopropyl oxalamide | Moderate affinity for serotonin receptors | Enhanced selectivity |

| Trazodone | Benzodiazepine derivative | Antidepressant activity | Multi-target action on serotonin receptors |

| Aripiprazole | Atypical antipsychotic | Partial agonist at dopamine D2 receptors | Unique mechanism reducing side effects |

This table highlights the relative biological activities and structural features of compounds closely related to this compound, emphasizing its potential as a lead compound for further development.

Q & A

Q. Optimization Strategies :

- Catalysts : Introduce DMAP to accelerate coupling efficiency .

- Solvent Systems : Replace DMF with THF for reduced byproduct formation .

- Flow Reactors : Scale-up using continuous flow systems to maintain temperature control and improve yield consistency .

Basic: Which analytical techniques are essential for structural characterization of this compound?

Methodological Answer:

Core techniques include:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm; piperazine CH2 groups at δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 487.18) and fragmentation patterns .

- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

- X-ray Crystallography : Resolve stereochemistry for crystalline derivatives .

Basic: What in vitro assays are recommended for initial bioactivity screening?

Methodological Answer:

Prioritize target-specific assays based on structural analogs:

- Antimicrobial Activity :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Anticancer Screening :

- MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination .

- Receptor Binding :

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 65% vs. 85%) for this compound?

Methodological Answer:

Stepwise Investigation :

Byproduct Analysis : Use LC-MS to identify urea derivatives (common in carbodiimide-mediated couplings) and optimize reagent ratios .

Reaction Monitoring : Employ in-situ FTIR to track carbonyl (1700–1750 cm⁻¹) and amine (3300 cm⁻¹) group consumption .

Design of Experiments (DOE) : Apply factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, higher DIPEA concentrations (2 eq.) may suppress acid byproducts .

Case Study : notes that replacing DCM with THF increased yields from 65% to 82% by reducing side reactions .

Advanced: How should discrepancies in bioactivity data (e.g., IC50 variability) across studies be addressed?

Methodological Answer:

Standardization and Comparative Analysis :

- Assay Harmonization : Use common positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability markers (e.g., ATP levels) .

- Structural Comparisons : Compare with analogs (e.g., ’s table shows replacing 4-fluorobenzyl with 3-nitrophenyl reduces anticancer activity by 40%) .

- Solubility Adjustments : Pre-dissolve compounds in DMSO at ≤0.1% v/v to avoid solvent interference .

Example : reports conflicting kinase inhibition data resolved by repeating assays with SPR (surface plasmon resonance) to confirm binding kinetics .

Advanced: What computational methods can elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with dopamine D3 receptors (PDB: 3PBL). Key residues: Asp110 (hydrogen bonding with oxalamide) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of piperazine-fluorobenzyl conformations in lipid bilayers .

- QSAR Modeling : Corrogate substituent effects (e.g., chlorophenyl vs. methoxyphenyl) on bioactivity using MOE software .

Validation : Cross-reference with SPR or ITC data to confirm computed binding affinities .

Advanced: How can structure-activity relationship (SAR) studies be conducted when bioactivity data is inconsistent?

Methodological Answer:

Systematic SAR Protocol :

Substituent Libraries : Synthesize derivatives with single modifications (e.g., replacing 4-fluorobenzyl with 4-cyanobenzyl) .

In Vitro Profiling : Test all analogs in parallel assays (e.g., kinase panels, microbial growth inhibition) .

Data Clustering : Apply PCA (principal component analysis) to group compounds by activity trends, isolating critical moieties (e.g., piperazine’s role in dopamine receptor binding) .

Case Study : ’s SAR table shows that piperazine methylation enhances antimicrobial potency by 3-fold .

Advanced: What methodological strategies are recommended for assessing pharmacokinetics and toxicity?

Methodological Answer:

- ADME Profiling :

- Caco-2 Permeability : Measure apical-to-basolateral transport to predict oral absorption .

- Microsomal Stability : Incubate with liver microsomes (human/rat) to calculate t1/2 via LC-MS .

- Toxicity Prediction :

Validation : Cross-check computational predictions with zebrafish embryo toxicity models (LC50) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.